molecular formula C12H13N3O B6599485 2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine CAS No. 835876-12-5

2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine

Cat. No.: B6599485
CAS No.: 835876-12-5
M. Wt: 215.25 g/mol
InChI Key: UXFGWCHCBQWLIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bipyridinyl Core: The initial step involves the coupling of two pyridine rings through a suitable linker.

    Introduction of the Methoxy Group: A methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Addition of the Methyl Group: The methyl group is added through a Friedel-Crafts alkylation reaction using reagents like methyl chloride and aluminum chloride.

Industrial Production Methods

Industrial production of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These complexes can modulate enzymatic activities, influence cellular signaling pathways, and affect gene expression .

Properties

IUPAC Name

5-(2-methoxypyridin-3-yl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-9(5-6-11(13)15-8)10-4-3-7-14-12(10)16-2/h3-7H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFGWCHCBQWLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=C(N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264149
Record name 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835876-12-5
Record name 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835876-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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